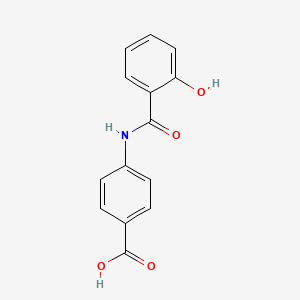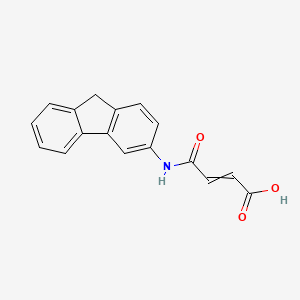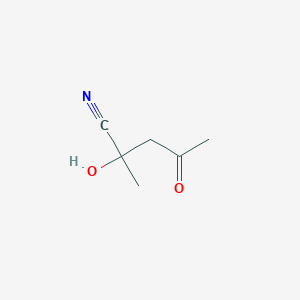
2-Hydroxy-2-methyl-4-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-4-oxopentanenitrile is an organic compound with the molecular formula C6H9NO2 It is a hydroxynitrile, characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methyl-4-oxopentanenitrile can be synthesized through the addition of hydrogen cyanide (HCN) to carbonyl compounds such as ketonesFor instance, the reaction of a ketone like 2-hydroxy-2-methylbutanone with HCN under controlled conditions yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate ketones in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-methyl-4-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanenitrile.
Reduction: Formation of 2-hydroxy-2-methylpentanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-4-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methyl-4-oxopentanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-methylpropanenitrile
- 2-Hydroxy-2-methylbutanenitrile
- 2-Hydroxy-2-methylpentanenitrile
Uniqueness
2-Hydroxy-2-methyl-4-oxopentanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same carbon chain, which imparts distinct chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions in chemical and biological systems, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
6330-33-2 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO2/c1-5(8)3-6(2,9)4-7/h9H,3H2,1-2H3 |
Clé InChI |
KUGQPPJLJJVNKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)

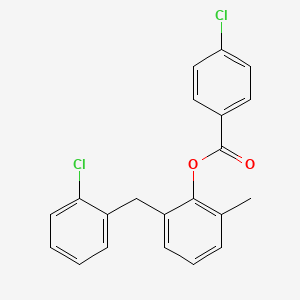
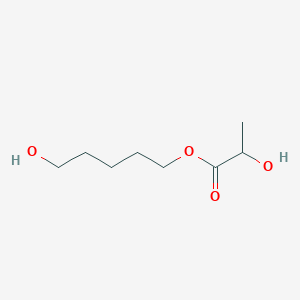
![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)

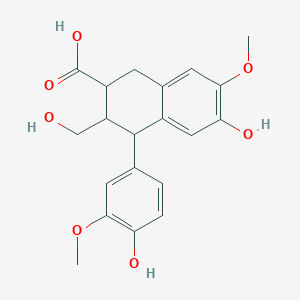
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
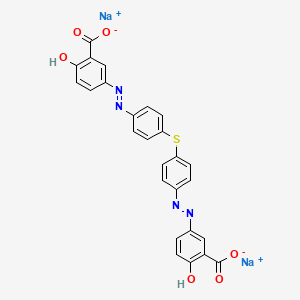
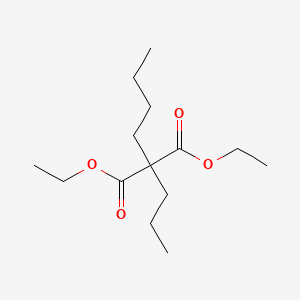
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
